4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties . The unique structure of this compound, featuring a pyrroloquinoline core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps. One common method includes the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often involve the use of strong acids as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or ethenyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrazine hydrate, sodium borohydride.
Substitution: Alkyl halides, primary amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticoagulant, antitumor, and antibacterial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these targets, thereby interfering with the normal coagulation cascade and preventing blood clot formation .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones: These compounds share a similar core structure but lack the morpholino and ethenyl groups.
1-Hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones: These derivatives have a hydroxyl group at the 1-position, which can influence their biological activity.
Uniqueness
The presence of the morpholino and ethenyl groups in 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione imparts unique properties to the compound, such as enhanced solubility and specific interactions with biological targets. These features make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9,11,11-trimethyl-5-[(E)-2-morpholin-4-ylethenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C20H22N2O3/c1-13-12-20(2,3)22-17-15(13)5-4-14(16(17)18(23)19(22)24)6-7-21-8-10-25-11-9-21/h4-7,12H,8-11H2,1-3H3/b7-6+ |
InChI Key |
XDOMXOYIRJZRRH-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)/C=C/N4CCOCC4)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)C=CN4CCOCC4)(C)C |
Origin of Product |
United States |
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